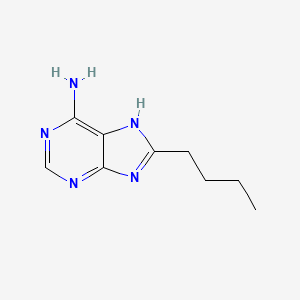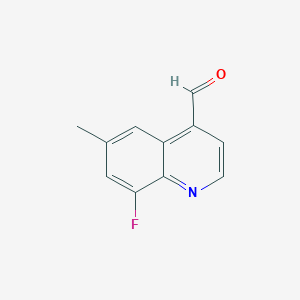
(s)-2,3-Dihydroxypropyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3-Dihydroxypropyl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a chiral dihydroxypropyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The stereochemistry of the molecule, denoted by the (S) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydroxypropyl benzoate typically involves the esterification of (S)-2,3-dihydroxypropanol (also known as glycerol) with benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
(S)-2,3-Dihydroxypropanol+Benzoic AcidAcid Catalyst(S)-2,3-Dihydroxypropyl Benzoate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors and employing azeotropic distillation to remove water, thereby driving the reaction to completion. The use of immobilized acid catalysts can also enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl groups to chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of (S)-2,3-dioxopropyl benzoate.
Reduction: Formation of (S)-2,3-dihydroxypropyl alcohol.
Substitution: Formation of (S)-2,3-dichloropropyl benzoate.
Applications De Recherche Scientifique
(S)-2,3-Dihydroxypropyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: Studied for its potential as a prodrug, where the benzoate ester can be hydrolyzed in vivo to release the active dihydroxypropanol.
Medicine: Investigated for its potential use in drug delivery systems, where the ester linkage can be cleaved to release therapeutic agents.
Industry: Utilized in the production of polymers and resins, where its dihydroxy functionality can participate in polymerization reactions.
Mécanisme D'action
The mechanism of action of (S)-2,3-Dihydroxypropyl benzoate depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing (S)-2,3-dihydroxypropanol and benzoic acid. The dihydroxypropanol can then participate in various metabolic pathways, while benzoic acid can be conjugated and excreted.
Molecular Targets and Pathways:
Esterases: Enzymes that hydrolyze the ester bond.
Metabolic Pathways: Involving the metabolism of (S)-2,3-dihydroxypropanol and benzoic acid.
Comparaison Avec Des Composés Similaires
®-2,3-Dihydroxypropyl Benzoate: The enantiomer of (S)-2,3-Dihydroxypropyl Benzoate, with different stereochemistry.
2,3-Dihydroxypropyl Acetate: An ester of 2,3-dihydroxypropanol with acetic acid.
2,3-Dihydroxypropyl Methacrylate: An ester of 2,3-dihydroxypropanol with methacrylic acid.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. The presence of the benzoate ester also imparts distinct chemical properties compared to other esters of 2,3-dihydroxypropanol.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
[(2S)-2,3-dihydroxypropyl] benzoate |
InChI |
InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m0/s1 |
Clé InChI |
SFCPXHKCMRZQAC-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@H](CO)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


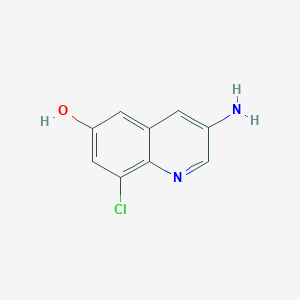
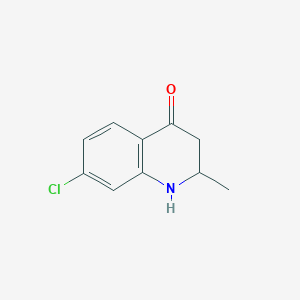
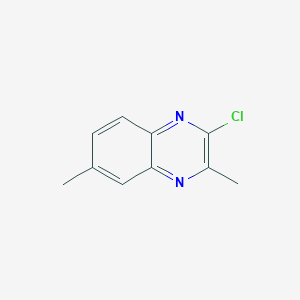
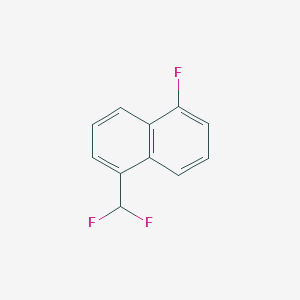
![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)

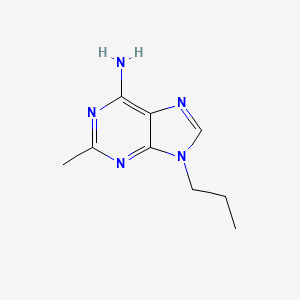

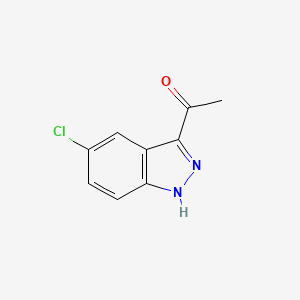

![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
